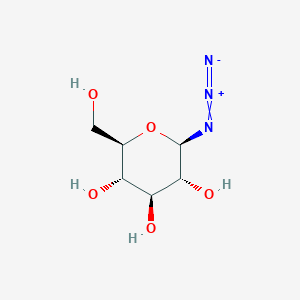
beta-D-Glucopyranosyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosyl azide, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycosylation Reactions
Overview : Beta-D-Glucopyranosyl azide is primarily used as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates.
Key Findings :
- The compound enables the construction of various glycosides through selective glycosylation reactions, contributing to the development of oligosaccharides and polysaccharides .
- Researchers have synthesized azido-functionalized carbohydrates that can be utilized in constructing glycoconjugates for further applications in chemical biology .
Drug Development
Overview : The unique properties of this compound enhance its utility in pharmaceutical formulations.
Key Findings :
- It aids in designing glycosylated drug candidates that exhibit improved bioavailability and stability, crucial for effective therapeutic agents .
- The incorporation of azide groups into drug molecules allows for modifications that can lead to better pharmacokinetic profiles and therapeutic outcomes .
Bioconjugation
Overview : The azide functional group present in this compound is pivotal for bioconjugation techniques.
Key Findings :
- It enables click chemistry applications, which are essential for attaching biomolecules to create targeted therapies and diagnostics .
- The ability to conjugate with proteins or other biomolecules enhances the specificity and efficacy of therapeutic agents .
Research in Glycobiology
Overview : this compound plays a vital role in glycobiology, particularly in studying carbohydrate-protein interactions.
Key Findings :
- The compound is instrumental in understanding cellular processes and disease mechanisms by facilitating the study of glycan structures and their biological functions .
- Research utilizing this compound has advanced knowledge regarding immunomodulatory effects of carbohydrates on human health .
Material Science
Overview : The applications of this compound extend into material science, particularly in developing glyco-conjugated materials.
Key Findings :
- These materials have potential applications in biosensors and drug delivery systems, improving the efficacy of therapeutic agents by targeting specific cells or tissues .
- The compound's properties allow for the creation of novel materials that can be utilized in various biomedical applications, including scaffolds for tissue engineering .
Case Studies
Propiedades
Fórmula molecular |
C6H11N3O5 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
Clave InChI |
KSRDTSABQYNYMP-VFUOTHLCSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |
Sinónimos |
4-azido-4-deoxy-beta-D-glucose 4-azido-4-deoxy-D-glucose 4-azido-4-deoxyglucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















